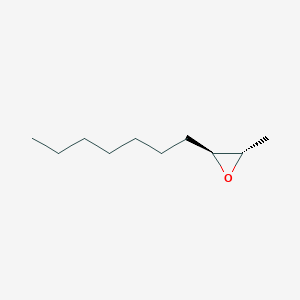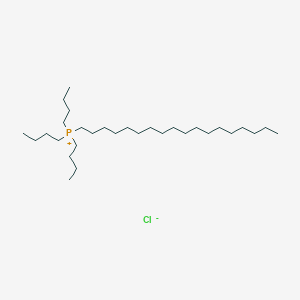
Tributyl(octadecyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(octadecyl)phosphanium chloride is a quaternary phosphonium salt with the chemical formula C26H56ClP. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties as a cationic surfactant and phase-transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(octadecyl)phosphanium chloride can be synthesized by reacting tributylphosphine with an alkyl halide under specific conditions. The reaction typically involves dissolving tributylphosphine and the alkyl halide in a mixed solvent composed of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction . The mixed solvent often used is N,N-dimethylformamide and water in a volume ratio of (1-3):1 .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the dosage and toxicity of organic solvents, ensuring environmental safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tributyl(octadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form phosphine oxide.
Substitution: Acts as a phase-transfer catalyst in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
Oxidation: Forms tributyl(octadecyl)phosphine oxide.
Substitution: Produces various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl(octadecyl)phosphanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of tributyl(octadecyl)phosphanium chloride involves its interaction with cellular components. As a biocide, it disrupts mitochondrial function, leading to cellular dysfunction and death . The compound’s cationic nature allows it to interact with negatively charged cell membranes, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Tributyltetradecylphosphonium chloride: Another quaternary phosphonium salt with similar applications in flotation and corrosion inhibition.
Dodecyl triethyl ammonium chloride: A quaternary ammonium salt used as a flotation collector.
Uniqueness
Tributyl(octadecyl)phosphanium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and thermal stability compared to similar compounds . This makes it particularly effective in high-temperature applications and as a phase-transfer catalyst.
Properties
CAS No. |
56155-04-5 |
|---|---|
Molecular Formula |
C30H64ClP |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
tributyl(octadecyl)phosphanium;chloride |
InChI |
InChI=1S/C30H64P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
TTWXCXGXQQLIHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

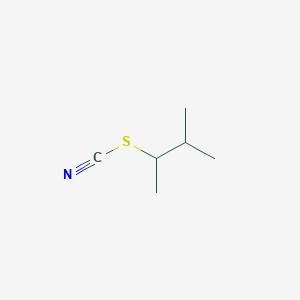
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)


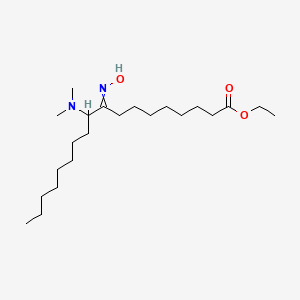
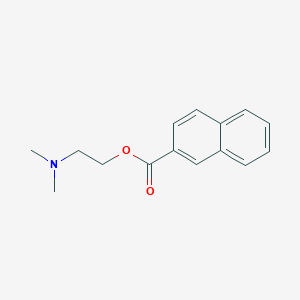

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
